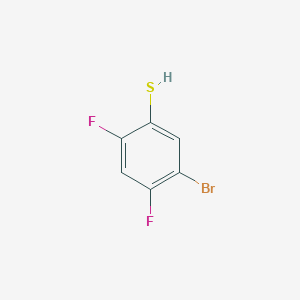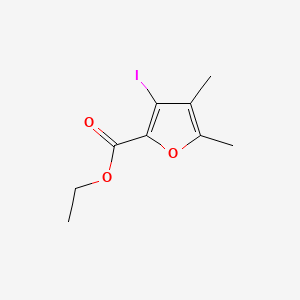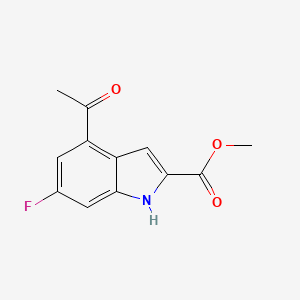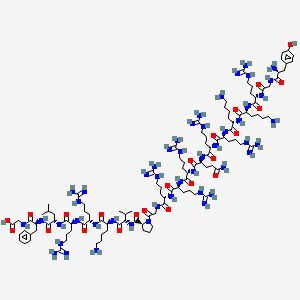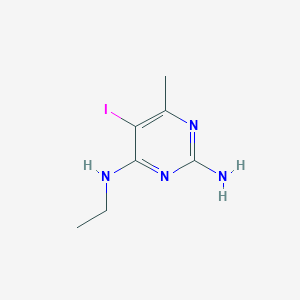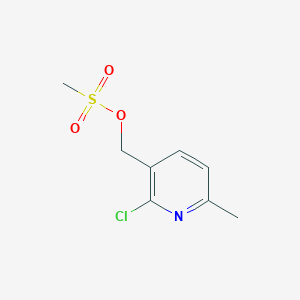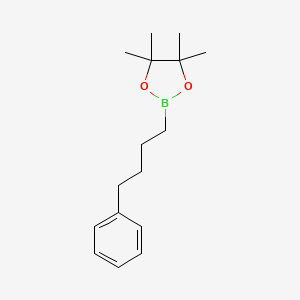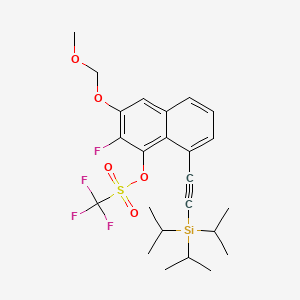
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of fluorine, methoxymethoxy, triisopropylsilyl, and trifluoromethanesulfonate groups.
Preparation Methods
The synthesis of 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the naphthalene core, followed by the introduction of the fluorine and methoxymethoxy groups. The triisopropylsilyl group is then added through a silylation reaction, and the final step involves the introduction of the trifluoromethanesulfonate group. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Comparison with Similar Compounds
When compared to similar compounds, 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Fluoro-3-(methoxymethoxy)-naphthalene derivatives
- 8-((Triisopropylsilyl)ethynyl)naphthalene derivatives
- Naphthalen-1-yl trifluoromethanesulfonate derivatives The presence of the triisopropylsilyl and trifluoromethanesulfonate groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H30F4O5SSi |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[2-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30F4O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
InChI Key |
IKGJOBIPWJINRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)F)OCOC)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


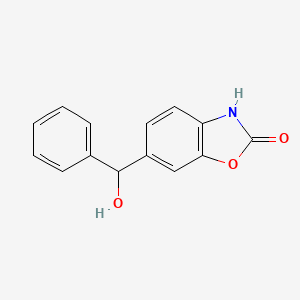
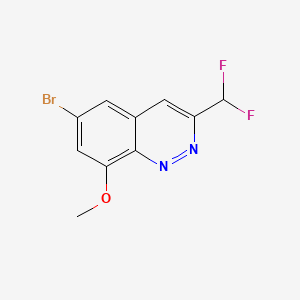

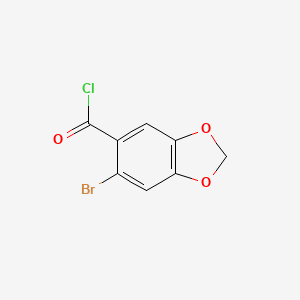
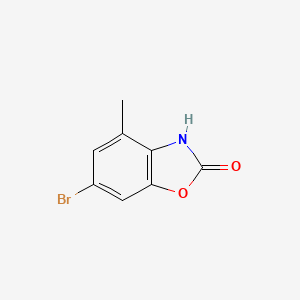
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
